REACTION_SMILES
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[BH3:20].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:26][OH:27].[c:1]1([NH:7][S:8](=[O:9])(=[O:10])[c:11]2[cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][S:8](=[O:9])(=[O:10])[c:11]2[cH:12][c:13]([CH2:14][OH:15])[cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(S(=O)(=O)Nc2ccccc2)c1
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Name
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Type
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product
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Smiles
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O=S(=O)(Nc1ccccc1)c1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |